molecular formula C10H20N4O5 B604947 2-(Azido-PEG2-amido)-1,3-propandiol CAS No. 1398044-52-4

2-(Azido-PEG2-amido)-1,3-propandiol

Cat. No.: B604947
CAS No.: 1398044-52-4
M. Wt: 276.29
InChI Key: BAPVNVRTDKZLCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azido-PEG2-amido)-1,3-propandiol is a compound that features an azide group, a polyethylene glycol (PEG) linker, and a propandiol backbone. This compound is primarily used in research settings, particularly in the fields of chemistry and biology, due to its ability to participate in click chemistry reactions. The azide group is highly reactive and can form stable triazole linkages when reacted with alkynes, making it a valuable tool for bioconjugation and molecular labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azido-PEG2-amido)-1,3-propandiol typically involves multiple steps, starting with the preparation of the PEG linker and the introduction of the azide group. One common method involves the following steps:

    PEGylation: The initial step involves the attachment of a PEG chain to a suitable starting material, such as a diol or an amine.

    Azidation: The PEGylated intermediate is then reacted with a reagent like sodium azide to introduce the azide group.

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of the azido-PEG intermediate with a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Azido-PEG2-amido)-1,3-propandiol undergoes several types of chemical reactions, including:

    Click Chemistry: The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.

    Reduction: The azide group can be reduced to an amine using reducing agents like triphenylphosphine or lithium aluminum hydride.

    Substitution: The azide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Copper-Catalyzed Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as catalysts.

    Reduction: Triphenylphosphine in the presence of water or lithium aluminum hydride in anhydrous conditions.

    Substitution: Alkyl halides or sulfonates can be used as electrophiles in nucleophilic substitution reactions.

Major Products

    Triazoles: Formed through click chemistry reactions.

    Amines: Resulting from the reduction of the azide group.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

2-(Azido-PEG2-amido)-1,3-propandiol has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex molecules through click chemistry.

    Biology: Employed in bioconjugation techniques to label biomolecules like proteins and nucleic acids.

    Medicine: Utilized in drug delivery systems and the development of diagnostic tools.

    Industry: Applied in the production of advanced materials and polymers with specific functional properties.

Comparison with Similar Compounds

Similar Compounds

    2-(Azido-PEG2-amido)-1,3-bis-(tert-butyldimethylsilanoxy)propane: A similar compound with a PEG linker and azide group, but with additional tert-butyldimethylsilanoxy protecting groups.

    Azido-PEG2-amine: Contains an azide group and a PEG linker, but with an amine functional group instead of a propandiol backbone.

Uniqueness

2-(Azido-PEG2-amido)-1,3-propandiol is unique due to its specific combination of an azide group, PEG linker, and propandiol backbone. This structure provides a balance of reactivity, solubility, and biocompatibility, making it a versatile tool in various research applications.

Properties

IUPAC Name

3-[2-(2-azidoethoxy)ethoxy]-N-(1,3-dihydroxypropan-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4O5/c11-14-12-2-4-19-6-5-18-3-1-10(17)13-9(7-15)8-16/h9,15-16H,1-8H2,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPVNVRTDKZLCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCN=[N+]=[N-])C(=O)NC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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